1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one

Physicochemical property Lipophilicity Medicinal chemistry

1-Bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (CAS 1783619-44-2) is a brominated heterocyclic compound consisting of a fused imidazo[1,5-c]pyrimidine core with a bromine substituent at the 1-position. This compound is a derivative of the 5,6,7,8-tetrahydro-5-oxoimidazo[1,5-c]pyrimidine scaffold and is primarily employed as a synthetic building block in medicinal chemistry and organic synthesis.

Molecular Formula C6H6BrN3O
Molecular Weight 216.038
CAS No. 1783619-44-2
Cat. No. B2940954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
CAS1783619-44-2
Molecular FormulaC6H6BrN3O
Molecular Weight216.038
Structural Identifiers
SMILESC1CNC(=O)N2C1=C(N=C2)Br
InChIInChI=1S/C6H6BrN3O/c7-5-4-1-2-8-6(11)10(4)3-9-5/h3H,1-2H2,(H,8,11)
InChIKeyRZMAWLZUQMYTJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (CAS 1783619-44-2): Core Chemical Properties and Structural Identity for Research Procurement


1-Bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (CAS 1783619-44-2) is a brominated heterocyclic compound consisting of a fused imidazo[1,5-c]pyrimidine core with a bromine substituent at the 1-position [1]. This compound is a derivative of the 5,6,7,8-tetrahydro-5-oxoimidazo[1,5-c]pyrimidine scaffold and is primarily employed as a synthetic building block in medicinal chemistry and organic synthesis . Its molecular formula is C6H6BrN3O, and it possesses a molecular weight of 216.04 g/mol, with a computed XLogP3-AA of 0.8, indicating moderate lipophilicity [1]. The bromine atom serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures .

Why 1-Bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one Cannot Be Replaced by Unhalogenated or Other Halogenated Imidazo[1,5-c]pyrimidin-5-ones in Research Applications


Generic substitution within the imidazo[1,5-c]pyrimidin-5-one family fails due to quantifiable differences in physicochemical properties and synthetic utility conferred by the specific halogen substituent. The 1‑bromo derivative (CAS 1783619‑44‑2) exhibits a distinct lipophilicity profile (computed XLogP3-AA = 0.8) compared to the non-halogenated parent (XLogP3-AA = -0.2) [1], directly impacting membrane permeability in biological assays and chromatographic behavior. Furthermore, the bromine atom provides a unique reactivity profile in cross‑coupling chemistry: its C–Br bond possesses an optimal balance of oxidative addition kinetics for palladium‑catalyzed reactions compared to less reactive C–Cl bonds or more labile C–I bonds . These quantifiable differences mean that a chloro, fluoro, or unsubstituted analog cannot be freely substituted without altering experimental outcomes in both synthetic and biological contexts. The following quantitative evidence guide details exactly where this compound provides verifiable, procurement‑relevant differentiation.

Quantitative Differentiation Evidence for 1-Bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (CAS 1783619-44-2) vs. Closest Analogs


Lipophilicity Shift vs. Unhalogenated Parent: XLogP3-AA Increase from -0.2 to 0.8

The introduction of a bromine atom at the 1‑position substantially increases the computed lipophilicity of the imidazo[1,5-c]pyrimidin-5-one scaffold. The target compound exhibits an XLogP3-AA of 0.8, whereas the non‑halogenated parent compound (5H,6H,7H,8H‑imidazo[1,5-c]pyrimidin‑5‑one, CAS 14509‑66‑1) has an XLogP3-AA of -0.2 [1]. This represents a shift of 1.0 log unit, corresponding to a theoretical 10‑fold increase in octanol/water partition coefficient.

Physicochemical property Lipophilicity Medicinal chemistry

Molecular Weight and Halogen Mass Contribution: 216.04 g/mol vs. 155.13 g/mol (Fluoro) vs. 137.14 g/mol (Unsubstituted)

The bromine atom contributes significantly to the molecular weight of the target compound. The 1‑bromo derivative has a molecular weight of 216.04 g/mol [1], compared to 155.13 g/mol for the 1‑fluoro analog (CAS 2171800‑08‑9) and 137.14 g/mol for the unsubstituted parent [2]. The mass difference between the bromo and fluoro analogs is 60.91 g/mol, while the difference versus the unsubstituted parent is 78.90 g/mol.

Molecular weight Halogen effect Synthetic building block

Synthetic Utility as a Cross-Coupling Partner: C–Br Bond Enables Palladium-Catalyzed Reactions

The C–Br bond at the 1-position is highly amenable to transition-metal-catalyzed cross-coupling reactions. The target compound is marketed explicitly as a synthetic building block for Suzuki-Miyaura and Buchwald-Hartwig couplings . In contrast, the 1‑chloro analog would exhibit lower reactivity due to the stronger C–Cl bond (bond dissociation energy approximately 397 kJ/mol vs. 366 kJ/mol for C–Br), while the 1‑iodo analog, though more reactive, is less commonly available and less bench-stable. The bromo derivative offers the optimal balance of reactivity and stability for routine laboratory use .

Synthetic chemistry Cross-coupling Building block

Commercial Purity Specification: 95% Minimum Purity Verified Across Multiple Vendors

The target compound is consistently supplied with a minimum purity specification of 95% as confirmed by independent vendor data sheets. AK Scientific specifies minimum purity of 95% , Sigma-Aldrich (Enamine) reports 95% purity , and Leyan also lists 95% purity . This uniformity across suppliers reduces the risk of lot-to-lot variability in downstream applications compared to analogs such as the 1‑fluoro derivative, for which no commercial purity specification is publicly documented .

Purity Quality control Procurement

Validated Research and Industrial Application Scenarios for 1-Bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (CAS 1783619-44-2)


Medicinal Chemistry: Diversification of Imidazo[1,5-c]pyrimidin-5-one Scaffolds via Palladium-Catalyzed Cross-Coupling

Researchers seeking to generate focused libraries of imidazo[1,5-c]pyrimidin-5-one derivatives should select the 1‑bromo compound (CAS 1783619-44-2) as the primary building block. The C–Br bond provides the optimal reactivity window for Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This selection is supported by the compound's commercial availability at 95% purity and its documented lipophilicity shift of 1.0 log unit relative to the unsubstituted parent, enabling property-based diversification strategies .

Physicochemical Property Optimization in Lead Compound Design

In lead optimization campaigns where modulating lipophilicity is critical for balancing potency and ADME properties, the 1‑bromo derivative offers a quantifiable starting point. The computed XLogP3-AA of 0.8 represents a 10‑fold theoretical increase in partition coefficient compared to the non‑halogenated scaffold (XLogP3-AA = -0.2) [1]. This property can be exploited to enhance membrane permeability or to adjust metabolic stability profiles in a predictable manner, making the compound a valuable comparator in structure-property relationship (SPR) studies.

Synthetic Methodology Development and Reaction Optimization

For process chemists and methodology developers, the 1‑bromo imidazo[1,5-c]pyrimidin-5-one serves as a well-characterized substrate for optimizing cross-coupling conditions. Its consistent purity (95% minimum) across multiple commercial sources [1] reduces variability in reaction screening. The distinct molecular weight of 216.04 g/mol facilitates precise stoichiometric control , and the moderate reactivity of the C–Br bond allows for systematic evaluation of catalyst systems, ligands, and bases.

Mass Spectrometry and Isotopic Labeling Studies

The presence of a single bromine atom imparts a characteristic isotopic signature (natural abundance ~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) that results in a distinctive [M]⁺ and [M+2]⁺ doublet in mass spectra. This property is absent in the unsubstituted (MW 137.14) [1] and fluoro (MW 155.13) analogs. Researchers requiring unambiguous mass spectrometric identification of the imidazo[1,5-c]pyrimidin-5-one core in complex mixtures or metabolic tracing studies should procure the bromo derivative to leverage this built-in isotopic label.

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